

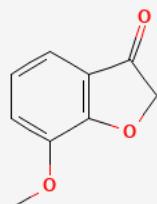
Introduction: The Significance of 7-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxybenzofuran-3(2H)-one

Cat. No.: B1586649


[Get Quote](#)

7-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. Its structural motif is a valuable scaffold in medicinal chemistry and organic synthesis. Molecules incorporating the benzofuranone core are explored for a wide range of biological activities, and this specific methoxy-substituted variant serves as a critical intermediate in the synthesis of more complex molecules, including potential morphine analogs.^{[1][2]} An accurate understanding of its physical properties is paramount for its effective use, ensuring purity, predicting behavior in reaction mixtures, and establishing stable storage conditions. This guide serves as a centralized resource for these critical data points and the methodologies for their verification.

Compound Identification and Core Properties

A precise identification is the foundation of all chemical research. The fundamental identifiers and physical properties of **7-Methoxybenzofuran-3(2H)-one** are summarized below.

Property	Value	Source(s)
CAS Number	7169-37-1	[3] [4] [5]
Molecular Formula	C ₉ H ₈ O ₃	[3] [4] [5]
Molecular Weight	164.16 g/mol	[3] [4] [5]
IUPAC Name	7-methoxy-1-benzofuran-3(2H)-one	[3] [5]
Synonyms	7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone	[5]
Melting Point	82-86 °C	[3] [5]
Boiling Point	300.8 °C at 760 mmHg (Predicted)	[5]
Density	1.262 g/cm ³ (Predicted)	[5]
Storage Conditions	2-8°C, under inert atmosphere (Argon or Nitrogen)	[5] [6]

Chemical Structure:

Figure 1: 2D structure of **7-Methoxybenzofuran-3(2H)-one**.

Spectroscopic and Spectrometric Profile

Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure and purity.

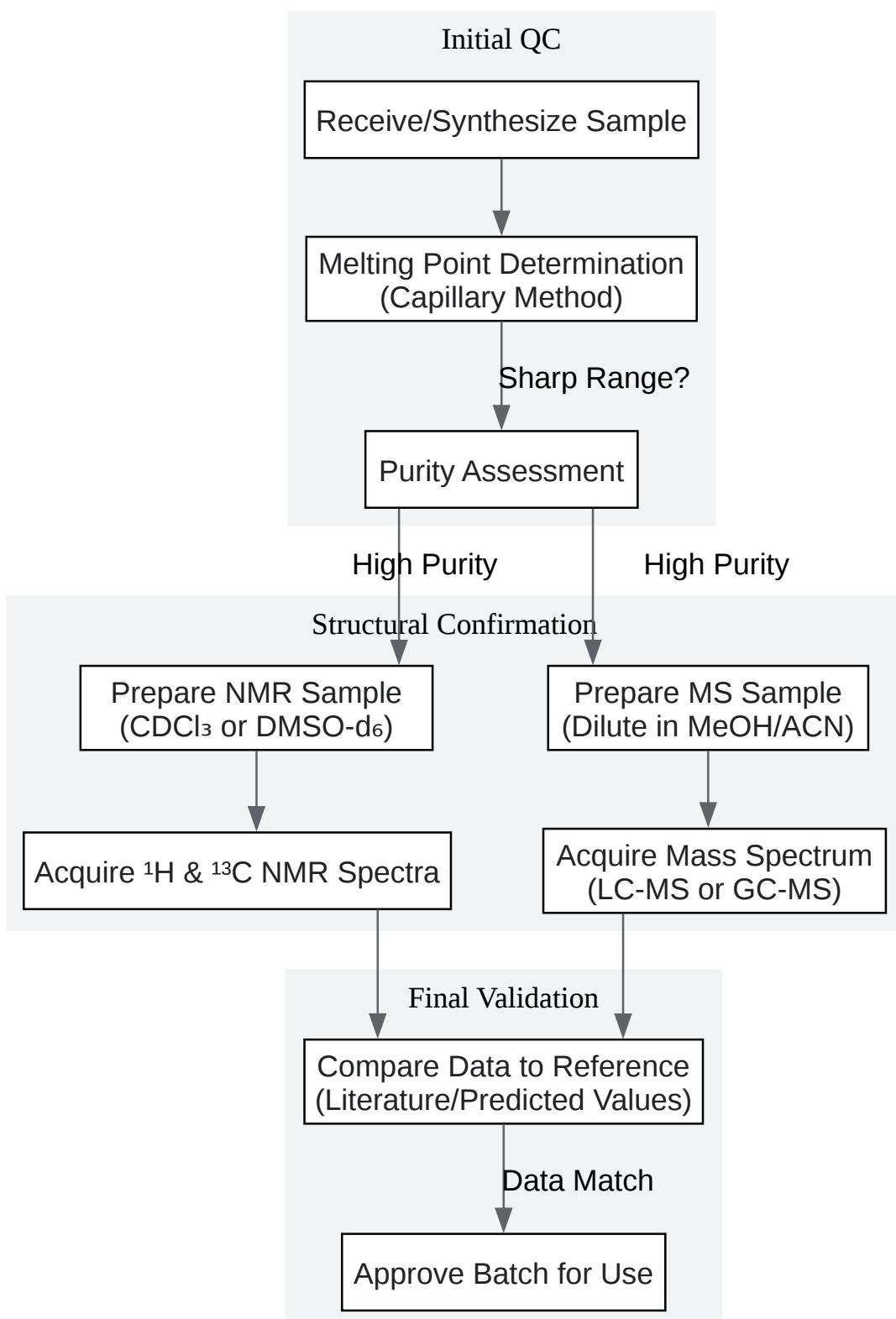
Mass Spectrometry

Mass spectrometry provides the exact mass of a molecule, confirming its elemental composition.

- Exact Mass: The calculated exact mass is 164.047344113 Da.[5]
- Expected Fragmentation: In electron ionization (EI) mass spectrometry, common fragmentation patterns for this class of molecules would involve the loss of the methoxy group (-OCH₃) or cleavage of the furanone ring. A GC-MS spectrum is available in public databases for reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure. These predictions are vital for researchers to verify their synthesized material.


- ¹H NMR: Protons on the aromatic ring are expected to appear in the δ 6.5-7.5 ppm region. The methylene protons (-CH₂-) of the furanone ring would likely appear around δ 4.5-5.0 ppm, and the methoxy group (-OCH₃) protons would be a sharp singlet around δ 3.8-4.0 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, expected in the δ 190-200 ppm region. Aromatic carbons would appear between δ 110-160 ppm, while the methylene and methoxy carbons would be found upfield.

Experimental Methodologies: A Practical Guide

To ensure the quality and identity of **7-Methoxybenzofuran-3(2H)-one** in a laboratory setting, the following experimental protocols are recommended.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a newly synthesized or procured batch of the compound.

[Click to download full resolution via product page](#)

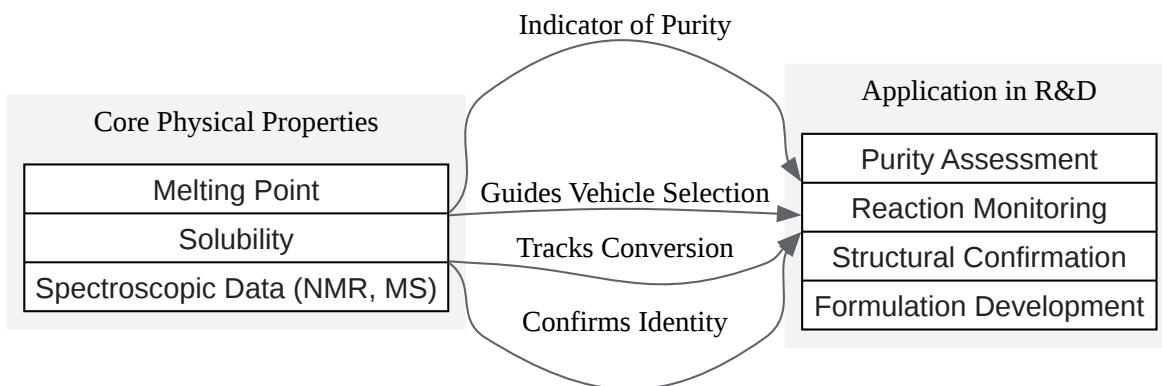
Caption: Workflow for the physical and structural verification of **7-Methoxybenzofuran-3(2H)-one**.

Melting Point Determination (Capillary Method)

- Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.
- Methodology:
 - Sample Preparation: Finely powder a small, dry sample of **7-Methoxybenzofuran-3(2H)-one**.
 - Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
 - Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (82 °C).[3][5] Then, decrease the heating rate to 1-2 °C per minute.
 - Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should exhibit a sharp melting range of ≤ 2 °C.

NMR Spectroscopic Analysis

- Principle: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
- Methodology:
 - Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl_3) or DMSO-d₆. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.


- Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
- Data Acquisition: Acquire a ^1H NMR spectrum, followed by a ^{13}C NMR spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H signals and reference the spectra (e.g., to the residual solvent peak or TMS).

Mass Spectrometric Analysis (LC-MS)

- Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and can also serve as a purity check.
- Methodology:
 - Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 $\mu\text{g/mL}$.
 - Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution method with mobile phases such as water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
 - Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is a common choice for this type of molecule, which would detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Data Acquisition: Acquire data in full scan mode to detect the molecular ion and confirm its mass-to-charge ratio (m/z).

Data Interpretation and Application in Drug Development

The physical properties detailed in this guide are not merely data points; they are critical parameters that inform the entire lifecycle of a research compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 7-Methoxybenzofuran-3(2H)-one - Amerigo Scientific amerigoscientific.com
- 5. lookchem.com [lookchem.com]
- 6. achmem.com [achmem.com]
- 7. 7-Methoxybenzofuran-3(2H)-one | C9H8O3 | CID 2818112 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Introduction: The Significance of 7-Methoxybenzofuran-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586649#physical-properties-of-7-methoxybenzofuran-3-2h-one\]](https://www.benchchem.com/product/b1586649#physical-properties-of-7-methoxybenzofuran-3-2h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com